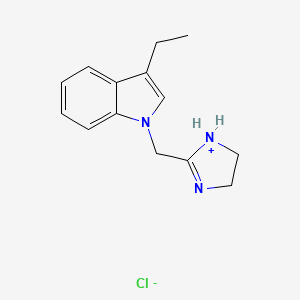
Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is a chemical compound with the molecular formula C38H76O4S2Sn. It is also known by its synonym, dioctyltinbis(isooctyl .beta.-mercaptopropionate). This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) atoms and ester groups. It is primarily used in various industrial applications due to its stabilizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate typically involves the reaction of dioctyltin oxide with isooctyl mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dioctyltin oxide} + \text{Isooctyl mercaptopropionate} \rightarrow \text{Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate} ]
Industrial Production Methods
In an industrial setting, the production of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.
Biology: Investigated for its potential use in biological systems due to its unique coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other plastics.
Wirkmechanismus
The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioctyltin dilaurate
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is unique due to its specific structure, which includes both ester and sulfur groups coordinated with a tin atom. This unique structure imparts superior stabilizing properties compared to other similar compounds, making it highly effective in industrial applications.
Eigenschaften
CAS-Nummer |
50788-67-5 |
|---|---|
Molekularformel |
C38H76O4S2Sn |
Molekulargewicht |
779.9 g/mol |
IUPAC-Name |
6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DLSNCIMATOOTPT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

